molecular formula C10H7BrN2O4 B1413857 Ethyl 2-bromo-5-cyano-3-nitrobenzoate CAS No. 1805520-36-8

Ethyl 2-bromo-5-cyano-3-nitrobenzoate

Cat. No.: B1413857
CAS No.: 1805520-36-8
M. Wt: 299.08 g/mol
InChI Key: SNBOUOJAGOHZIW-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-cyano-3-nitrobenzoate (CAS: [Insert CAS]) is a multifunctional aromatic ester featuring a benzoate backbone substituted with bromo (Br), cyano (CN), and nitro (NO₂) groups at positions 2, 5, and 3, respectively. The ethyl ester moiety enhances its solubility in organic solvents, while the electron-withdrawing substituents (Br, CN, NO₂) significantly influence its electronic properties and reactivity. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its capacity for further functionalization via nucleophilic substitution or catalytic coupling reactions .

Properties

IUPAC Name

ethyl 2-bromo-5-cyano-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)7-3-6(5-12)4-8(9(7)11)13(15)16/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBOUOJAGOHZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C#N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-5-cyano-3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the bromination of ethyl benzoate followed by nitration and cyanation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are added sequentially under controlled conditions. The use of catalysts and solvents can optimize the yield and purity of the compound.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products:

    Substitution: Formation of various substituted benzoates.

    Reduction: Conversion to ethyl 2-amino-5-cyano-3-nitrobenzoate.

    Oxidation: Formation of ethyl 2-bromo-5-carboxy-3-nitrobenzoate.

Scientific Research Applications

Ethyl 2-bromo-5-cyano-3-nitrobenzoate is used in scientific research for its versatility in synthetic organic chemistry. It serves as a building block for the synthesis of more complex molecules. In medicinal chemistry, it is explored for its potential as a precursor to pharmacologically active compounds. Additionally, it finds applications in materials science for the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-5-cyano-3-nitrobenzoate in chemical reactions involves the activation of its functional groups. The bromine atom can act as a leaving group in substitution reactions, while the nitro and cyano groups can participate in electron-withdrawing interactions, influencing the reactivity of the compound. These interactions facilitate various chemical transformations, making the compound a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s unique reactivity and physicochemical properties can be contextualized by comparing it to the following analogs:

Compound Name Substituents (Positions) Key Functional Groups
Ethyl 2-bromo-5-cyano-3-nitrobenzoate Br (2), CN (5), NO₂ (3) Bromo, Cyano, Nitro, Ester
Ethyl 4-nitrobenzoate NO₂ (4) Nitro, Ester
Mthis compound Br (2), CN (5), NO₂ (3) Bromo, Cyano, Nitro, Methyl
Ethyl 3-nitro-5-cyanobenzoate CN (5), NO₂ (3) Cyano, Nitro, Ester

Key Observations :

  • Electron-Withdrawing Effects: The trifecta of Br, CN, and NO₂ in this compound creates a highly electron-deficient aromatic ring, enhancing its susceptibility to nucleophilic attack compared to analogs lacking one or more substituents (e.g., Ethyl 4-nitrobenzoate) .
  • Steric and Solubility Differences: Replacement of the ethyl group with a methyl ester (as in Mthis compound) reduces solubility in nonpolar solvents but may improve crystallinity due to tighter packing .

Physicochemical Properties

Data for select compounds are summarized below:

Compound Name Melting Point (°C) Solubility in Ethyl Acetate LogP (Predicted)
This compound 145–148 High 2.8
Ethyl 4-nitrobenzoate 78–80 Moderate 1.5
Mthis compound 162–165 Low 2.2

Notes:

  • The high solubility of this compound in ethyl acetate aligns with trends observed in spice-derived bioactive compounds (e.g., turmeric, ginger), where ethyl acetate extracts often isolate polar intermediates .
  • The nitro group’s position (para vs. meta) drastically alters melting points, as seen in Ethyl 4-nitrobenzoate’s lower melting range compared to the meta-substituted analog.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-bromo-5-cyano-3-nitrobenzoate
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Ethyl 2-bromo-5-cyano-3-nitrobenzoate

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